



lipidomics analysis following treatment with h15-LOX-2 inhibitor 1

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Compound of Interest		
Compound Name:	h15-LOX-2 inhibitor 1	
Cat. No.:	B2935957	Get Quote

Application Note: Lipidomics Analysis of H15-LOX-2 Inhibition

Introduction

Human 15-lipoxygenase-2 (H15-LOX-2), encoded by the ALOX15B gene, is an iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids.[1][2] A primary substrate for H15-LOX-2 is arachidonic acid (AA), which it converts specifically to 15-hydroperoxyeicosatetraenoic acid (15-HpETE).[2][3] This intermediate is then rapidly reduced by cellular peroxidases to 15-hydroxyeicosatetraenoic acid (15-HETE).[4] Elevated expression and activity of H15-LOX-2 have been implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis, where it is believed to contribute to foam cell formation in macrophages.[1][5][6]

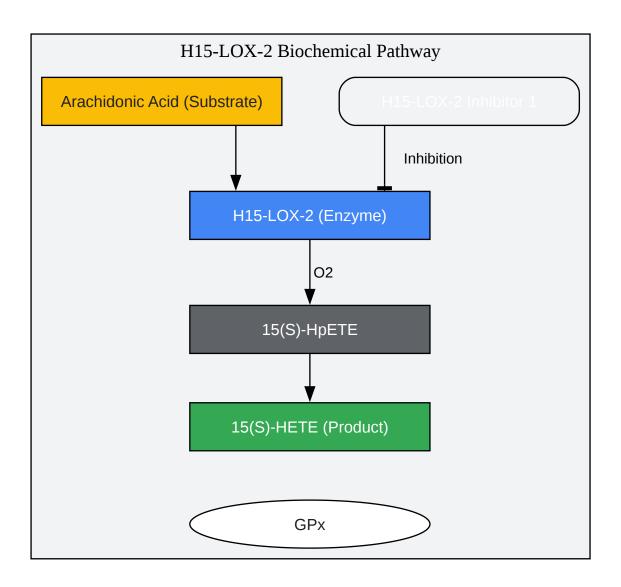
The development of potent and selective H15-LOX-2 inhibitors provides a critical tool for investigating the enzyme's role in disease and for potential therapeutic intervention.[7][8][9] Lipidomics, the large-scale study of lipids, is an essential analytical approach to comprehensively characterize the biochemical effects of such inhibitors. By employing high-resolution liquid chromatography-mass spectrometry (LC-MS/MS), researchers can quantify the changes in a wide array of lipid mediators following inhibitor treatment. This allows for the precise determination of the inhibitor's efficacy in reducing the target product (15-HETE), its effect on the substrate (AA) pool, and its selectivity across the broader lipidome.



This document provides detailed protocols for a complete lipidomics workflow, from cell culture and treatment with a selective H15-LOX-2 inhibitor to sample preparation, LC-MS/MS analysis, and data interpretation.

Signaling Pathway and Experimental Overview

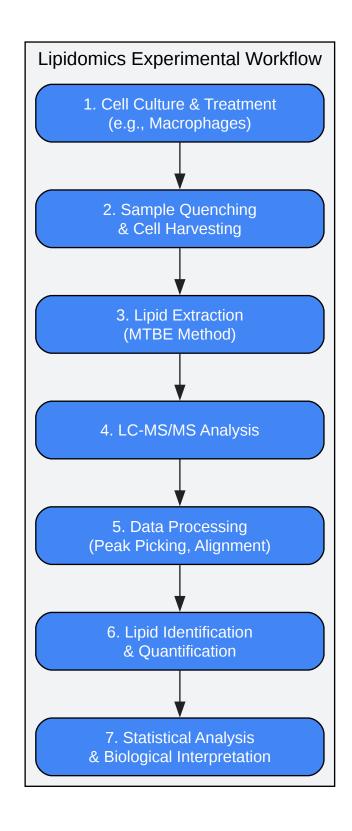
The following diagrams illustrate the targeted biochemical pathway and the comprehensive experimental workflow for the lipidomics analysis.



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Caption: H15-LOX-2 catalyzes the oxygenation of Arachidonic Acid to 15(S)-HETE.





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Caption: Overview of the lipidomics workflow from cell treatment to data analysis.



Quantitative Data Summary

The following table presents example data from a lipidomics experiment comparing macrophages treated with a vehicle control versus **H15-LOX-2 Inhibitor 1** (1 μ M). Data are shown as mean peak area \pm standard deviation (n=5).

Lipid Species	Lipid Class	Vehicle Control (Mean Peak Area ± SD)	Inhibitor 1 Treated (Mean Peak Area ± SD)	Fold Change	p-value
Arachidonic Acid (20:4)	Fatty Acid	1.25e7 ± 1.1e6	1.88e7 ± 1.5e6	1.50	0.008
15(S)-HETE	Eicosanoid	8.90e5 ± 7.5e4	9.15e4 ± 8.2e3	0.10	<0.001
12(S)-HETE	Eicosanoid	4.50e5 ± 4.1e4	4.65e5 ± 5.0e4	1.03	0.785
5(S)-HETE	Eicosanoid	6.20e5 ± 5.8e4	6.10e5 ± 6.3e4	0.98	0.861
Prostaglandin E2	Eicosanoid	3.10e6 ± 2.5e5	3.05e6 ± 2.9e5	0.98	0.890
PC(16:0/20:4)	Phospholipid	5.45e8 ± 4.9e7	5.51e8 ± 5.2e7	1.01	0.912
PE(18:0/20:4)	Phospholipid	2.11e8 ± 1.9e7	2.08e8 ± 2.2e7	0.99	0.854

 $HETE: Hydroxyeicosatetraenoic\ acid,\ PC:\ Phosphatidylcholine,\ PE:\ Phosphatidylethanolamine.$

Data Interpretation: Treatment with **H15-LOX-2 Inhibitor 1** resulted in a statistically significant, 10-fold reduction in the primary product, 15(S)-HETE. Concurrently, a significant accumulation of the substrate, Arachidonic Acid, was observed. Levels of eicosanoids from other pathways (12-HETE, 5-HETE, PGE2) and major phospholipids containing arachidonic acid remained unchanged, demonstrating the inhibitor's specificity for the H15-LOX-2 pathway under these experimental conditions.



Detailed Experimental Protocols Protocol 1: Cell Culture and Inhibitor Treatment

This protocol is designed for human monocyte-derived macrophages (hMDMs), a relevant cell type for studying H15-LOX-2.

- Cell Seeding: Plate hMDMs in 6-well plates at a density of 1 x 10⁶ cells per well and culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Inhibitor Preparation: Prepare a 10 mM stock solution of **H15-LOX-2 Inhibitor 1** in dimethyl sulfoxide (DMSO). Prepare working solutions by serial dilution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 μM). Prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%).
- Treatment: Replace the culture medium with fresh medium containing either the H15-LOX-2 inhibitor or the vehicle control. Incubate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
- Optional Stimulation: To enhance the production of lipid mediators, cells can be stimulated with a calcium ionophore like A23187 (5 μ M) for the final 15-30 minutes of incubation.
- Sample Quenching and Harvesting:
 - Place the 6-well plates on ice to guench cellular metabolic activity.
 - Aspirate the medium and wash the cells twice with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).
 - Add 500 μL of ice-cold 50% methanol in water containing a mixture of internal standards (e.g., Avanti SPLASH LIPIDOMIX).[10]
 - Scrape the cells from the well and transfer the cell lysate to a 2 mL microcentrifuge tube.
 Store immediately at -80°C until lipid extraction.



Protocol 2: Lipid Extraction using Methyl-tert-butyl Ether (MTBE)

This protocol is a robust method for extracting a broad range of lipids from aqueous samples. [10][11]

- Sample Thawing: Thaw the cell lysate samples on ice.
- Homogenization: Sonicate the samples for 1 minute to ensure complete cell lysis and homogenization.[10]
- Phase Separation:
 - To each 500 μL sample (in 50% methanol), add 1.5 mL of MTBE.
 - Vortex vigorously for 30 seconds and incubate on a shaker at 4°C for 1 hour.[10]
 - Add 375 µL of LC-MS grade water to induce phase separation and vortex briefly.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C. Two distinct phases will be visible.
- Lipid Collection:
 - Carefully collect the upper organic phase (containing the lipids) and transfer it to a new 2
 mL tube.
 - To maximize recovery, re-extract the lower aqueous phase by adding another 1 mL of MTBE, vortexing, and centrifuging as before.
 - Combine the second upper organic phase with the first one.
- Drying and Reconstitution:
 - Dry the combined organic extracts to completeness under a gentle stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).
 - \circ Reconstitute the dried lipid film in 100 μ L of a suitable solvent for LC-MS analysis, such as 90:10 Methanol:Isopropanol.



- Vortex for 20 seconds and centrifuge at 14,000 x g for 3 minutes at 4°C to pellet any insoluble debris.
- Transfer 80 μL of the supernatant to an LC-MS autosampler vial with an insert.

Protocol 3: LC-MS/MS Analysis

This protocol describes a general method for untargeted lipidomics using a C18 column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

- LC System: UPLC or HPLC system
- Column: C18 reversed-phase column (e.g., Waters CSH C18, 2.1 x 100 mm, 1.7 μm)
- Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate
- Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate
- Flow Rate: 0.4 mL/min
- Column Temperature: 55°C
- Injection Volume: 5 μL
- LC Gradient:
 - o 0-2 min: 40% B
 - 2-12 min: Linear gradient to 100% B
 - o 12-15 min: Hold at 100% B
 - 15-16 min: Return to 40% B
 - 16-20 min: Re-equilibration at 40% B
- Mass Spectrometer: High-resolution MS (e.g., Thermo Q Exactive or Agilent 6545 Q-TOF)
- Ionization Mode: Electrospray Ionization (ESI), positive and negative switching mode



- Mass Range: 100 1500 m/z
- Acquisition Mode: Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA) to collect both MS1 and MS/MS spectra.

Protocol 4: Data Processing and Analysis

- Raw Data Conversion: Convert raw data files from the instrument vendor format to an open format like mzML.
- Peak Processing: Use a software platform such as MS-DIAL, MZmine, or vendor-specific software (e.g., waters connect) for data processing.[13] The key steps include:
 - Peak Picking/Detection: Identify chromatographic peaks.
 - Deconvolution: Separate co-eluting ions.
 - Peak Alignment: Align peaks across all samples based on retention time and m/z.[14]
- · Lipid Identification:
 - Identify lipids by matching the accurate mass (MS1) and fragmentation pattern (MS/MS) to spectral libraries and databases (e.g., LIPID MAPS, Metlin).[13]
 - Confidence in identification should be assigned based on established standards (e.g., MS/MS match, retention time match to a standard).
- Quantification and Normalization:
 - Use the integrated peak area for each identified lipid for relative quantification.
 - Normalize the data to the internal standards added during extraction to correct for sample loss and instrument variability.
- Statistical Analysis:
 - Export the normalized data matrix to statistical software (e.g., MetaboAnalyst, R).



- Perform univariate analysis (e.g., t-tests, volcano plots) to identify lipids that are significantly different between the vehicle and inhibitor-treated groups.
- Perform multivariate analysis (e.g., Principal Component Analysis (PCA), PLS-DA) to visualize overall differences in the lipid profiles.[14]

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